molecular formula C5H4Br2S B1345596 3,5-Dibromo-2-methylthiophene CAS No. 29421-73-6

3,5-Dibromo-2-methylthiophene

Cat. No.: B1345596
CAS No.: 29421-73-6
M. Wt: 255.96 g/mol
InChI Key: OGAJGUIMFMRGRB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methylthiophene (CAS: 29421-73-6, molecular formula: C₅H₄Br₂S) is a brominated thiophene derivative with a methyl substituent at the 2-position. Its structure features bromine atoms at the 3- and 5-positions, making it a versatile intermediate in organic synthesis, particularly for photochromic materials and cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methylthiophene can be synthesized through the bromination of 2-methylthiophene. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atoms undergo palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Key examples include:

  • Phenylboronic Acid : Forms 3-bromo-2-methyl-5-phenylthiophene in 73% yield using Pd(PPh₃)₄, Na₂CO₃, and toluene/H₂O at 80°C ( ).
  • Diverse Boronic Acids : Derivatives with substituted phenyl groups show antibacterial and antioxidant activities ( ).

Table 2: Suzuki Coupling Parameters

Boronic AcidCatalystSolventYieldApplication
Phenylboronic acidPd(PPh₃)₄Toluene/H₂O73%Pharmaceutical intermediates
Varied substratesPd(PPh₃)₄DME/H₂O55–79%Organic electronics

Directed Metalation and Electrophilic Substitution

The methyl group directs regioselective lithiation for functionalization:

  • Formylation : Treatment with n-BuLi followed by DMF introduces an aldehyde group at the 5-position (98% yield) ( ).
  • Bromomethylation : PBr₃ converts alcohol intermediates to bromomethyl derivatives for further cross-coupling ( ).

Reaction Pathway :3 5 Dibromo 2 methylthiophenen BuLi DMF2 Methyl 5 phenylthiophene 3 carbaldehyde\text{3 5 Dibromo 2 methylthiophene}\xrightarrow{\text{n BuLi DMF}}\text{2 Methyl 5 phenylthiophene 3 carbaldehyde}

Cyanation Reactions

Bromine substituents are replaced by cyanide groups under nucleophilic conditions:

  • NaCN with Phase-Transfer Catalysis : Converts bromomethyl derivatives to acetonitrile analogs in 55% yield ( ).

Key Research Findings

  • Pharmaceutical Potential : Suzuki-derived analogs exhibit 52–67% urease inhibition and 81–86% antioxidant activity ( ).
  • Thermal Stability : Polymers display decomposition temperatures >300°C, suitable for high-performance materials ( ).

Scientific Research Applications

3,5-Dibromo-2-methylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-methylthiophene in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. The presence of electron-withdrawing bromine atoms makes the thiophene ring more reactive towards nucleophiles and catalysts. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atoms and the boronic acid .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Appearance : Yellow to colorless liquid (purity >95%) .
  • Molecular Weight : 255.96 g/mol .
  • Storage : Requires inert atmosphere and dark conditions (2–8°C) due to sensitivity to light and air .
  • Hazards : Classified with warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Comparison with Structurally Similar Compounds

3,5-Dimethylthiophene

Structure: C₅H₆S with methyl groups at positions 2, 3, and 3. Applications: Used in dyes, pharmaceuticals, and flavors due to its electron-rich aromatic system . Reactivity: Methyl groups act as electron donors, enhancing stability but reducing electrophilic substitution reactivity compared to brominated analogs.

Property 3,5-Dibromo-2-methylthiophene 3,5-Dimethylthiophene
Molecular Weight (g/mol) 255.96 112.19
Reactivity High (Bromine substituents) Moderate (Methyl groups)
Key Applications Photochromic materials , Suzuki couplings Industrial coatings, fragrances

2-Bromo-3,5-dimethylthiophene

Structure: C₆H₇BrS with a bromine at position 2 and methyl groups at 3 and 4. Reactivity: Bromine at position 2 shows lower reactivity in cross-coupling due to steric hindrance from adjacent methyl groups . Applications: Limited to niche synthetic routes where regioselectivity is critical.

3,5-Dibromo-2-phenylthiophene Derivatives

Example : 2-Methyl-3-bromo-5-(3,4-difluorophenyl)thiophene .
Reactivity : Bromine at position 3 enables Suzuki coupling, while the aryl group at position 5 enhances π-conjugation for optoelectronic applications.
Applications : Used in photochromic diarylethenes (DTEs) for molecular switches .

Reactivity and Functionalization

Cross-Coupling Reactions

This compound is a key substrate in Suzuki-Miyaura couplings. For example:

  • Reaction with 4-methoxyphenylboronic acid yields biphenyl derivatives for photochromic systems .
  • Lithiation followed by boronate formation enables sequential functionalization at positions 3 and 5 .

Biological Activity

3,5-Dibromo-2-methylthiophene (DBMT) is a compound of interest in various fields, including organic electronics and medicinal chemistry. This article delves into its biological activity, synthesizing information from multiple research studies to provide a comprehensive overview.

This compound has the molecular formula C5H4Br2SC_5H_4Br_2S and a molecular weight of 255.96 g/mol. It is characterized by its brominated thiophene structure, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that DBMT exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness was particularly noted against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have demonstrated that DBMT possesses antiproliferative effects. In vitro studies revealed that at certain concentrations, DBMT can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The compound was tested against A2780 ovarian cancer cells, showing a dose-dependent response in cell viability reduction .

The biological activity of DBMT is believed to be linked to its ability to interact with cellular membranes and disrupt cellular processes. The presence of bromine atoms enhances its lipophilicity, allowing better penetration into cell membranes. This characteristic is crucial for its antimicrobial and anticancer activities .

Case Studies

  • Antibacterial Activity :
    • Study : A study evaluated the antibacterial effects of DBMT against various pathogens.
    • Findings : DBMT demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against MRSA, indicating strong antibacterial properties .
  • Cytotoxic Effects :
    • Study : Cytotoxicity was assessed on A2780 cells.
    • Findings : At concentrations above 10 µM, DBMT reduced cell viability by over 70%, suggesting effective anticancer potential .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentrationEffect
AntibacterialMRSA50 µg/mLInhibition of growth
CytotoxicityA2780 Cancer Cells10 µM>70% reduction in viability

Synthesis and Derivatives

The synthesis of DBMT involves bromination of 2-methylthiophene using N-bromosuccinimide in glacial acetic acid. This method yields high purity and good yields of the compound . Furthermore, derivatives of DBMT have been explored for enhanced biological activity through modifications in the thiophene ring structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dibromo-2-methylthiophene, and how is purity validated?

  • Methodology : The compound is typically synthesized via bromination of 2-methylthiophene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Purification involves column chromatography or recrystallization. Purity is validated using GC-MS (≥95% purity) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation, as shown in Figure S8 of ).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR in CDCl₃ reveals distinct peaks for methyl (δ ~2.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .
  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and intermolecular interactions (e.g., Br⋯Br contacts). SHELX software (e.g., SHELXL for refinement) is commonly used for structural analysis .

Q. How are reaction conditions optimized for bromination of 2-methylthiophene derivatives?

  • Methodology : Reaction temperature (0–25°C), stoichiometry (2.1–2.5 eq Br₂), and catalyst loading (1–5 mol% FeBr₃) are systematically varied. Kinetic studies via TLC or in situ IR monitoring track intermediate formation. Yields are quantified using HPLC .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to predict reactive sites. Experimental validation involves synthesizing derivatives (e.g., Suzuki couplings) and comparing with computational predictions .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?

  • Methodology : Re-refinement of raw diffraction data (CCDC 1828960) using updated SHELX versions or alternative software (e.g., Olex2) ensures accuracy. Discrepancies may arise from thermal motion or twinning; high-resolution datasets (e.g., synchrotron radiation) improve precision .

Q. What role does this compound play in designing fluorinated polymers for electronic applications?

  • Methodology : The compound serves as a monomer in Stille or Kumada couplings to synthesize conjugated polymers. Electrochemical properties (e.g., HOMO/LUMO levels) are assessed via cyclic voltammetry. Device performance (e.g., OLED efficiency) is tested using thin-film fabrication techniques .

Q. How do steric and electronic effects influence cross-coupling reactions involving this compound?

  • Methodology : Comparative studies with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) evaluate steric hindrance from bromine substituents. Hammett plots correlate substituent effects with reaction rates. Turnover numbers (TONs) quantify catalytic efficiency .

Q. Methodological Best Practices

  • Data Validation : Always cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) and compare melting points with literature values (e.g., 29421-73-6 ).
  • Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) and validate using checkCIF to flag outliers .
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, solvent purity) and characterize all intermediates (e.g., HRMS for exact mass confirmation) .

Properties

IUPAC Name

3,5-dibromo-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c1-3-4(6)2-5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAJGUIMFMRGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183640
Record name 3,5-Dibromo-2-methylthiophene
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Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29421-73-6
Record name 3,5-Dibromo-2-methylthiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-methylthiophene
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Record name 3,5-Dibromo-2-methylthiophene
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Record name 3,5-dibromo-2-methylthiophene
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Synthesis routes and methods

Procedure details

A catholyte of 400 ml of methanol, 200 ml of methylene chloride, 1 g of tin(II) chloride, 5 g of tetramethylammonium chloride and 20.4 g of 2-methyl-3,4,5-tribromothiophene were electrolysed in the electrolysis cell 1 at a current density of 25 mA/cm2, a voltage of 3.8 to 2.9 V and a temperature of 30° C. The current consumption was 8.4 Ah. After addition of 500 ml of water to the catholyte, phase separation and removal of the methylene chloride by distillation, 12.98 g of 3,4-dibromo-2-methylthiophene (yield: 83.1%), 0.45 g of a mixture of 2,3-dibromo-5-methylthiophene and 2,4-dibromo-5-methylthiophene (yield: 2.7%) and 0.071 g of unreacted 2-methyl-3,4,5-tribromothiophene were obtained.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,5-Dibromo-2-methylthiophene
3,5-Dibromo-2-methylthiophene
3,5-Dibromo-2-methylthiophene
3,5-Dibromo-2-methylthiophene
3,5-Dibromo-2-methylthiophene
3,5-Dibromo-2-methylthiophene

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